N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Description
N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a structurally complex acetamide derivative characterized by two key substituents:
- Cyclododecylideneamino group: A bulky, lipophilic 12-membered cyclic substituent that may influence solubility, steric interactions, and membrane permeability.
Below, it is compared to structurally related acetamide derivatives to infer possible behaviors and applications.
Properties
IUPAC Name |
N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5S/c31-26(28-27-22-15-9-6-4-2-1-3-5-7-10-16-22)21-29(23-17-11-8-12-18-23)36(34,35)25-20-14-13-19-24(25)30(32)33/h8,11-14,17-20H,1-7,9-10,15-16,21H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAQUJBAQFKPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386189 | |
| Record name | N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5604-74-0 | |
| Record name | N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the cyclododecylideneamino group and the subsequent attachment of the nitrophenylsulfonylanilino moiety. Common reagents used in these reactions include cyclododecanone, aniline derivatives, and nitrophenyl sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclododecylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
Key Comparisons :
- Substituent Size : The cyclododecylidene group in the target compound is significantly bulkier than the 1-phenylethyl or thiophenyl groups in analogues, likely reducing aqueous solubility but enhancing lipid bilayer penetration .
Nitrophenyl-Containing Acetamides
Compounds with nitrophenyl groups exhibit distinct reactivity and intermolecular interactions:
Key Comparisons :
- Crystal Packing : The nitro group’s orientation (e.g., twisted vs. planar) influences molecular conformation and crystal lattice stability. For example, highlights centrosymmetric hydrogen bonding between nitro and carbonyl groups, a feature that may also occur in the target compound .
Acetamides with Bulky N-Substituents
Bulky substituents impact physicochemical and pharmacological properties:
Key Comparisons :
- Lipophilicity vs.
- Steric Hindrance : The large cyclic substituent may hinder binding to enzymatic pockets compared to smaller groups like trifluoromethylbenzothiazole .
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